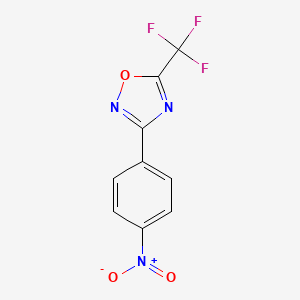
2-(4-fluorophenyl)-N-2-pyrimidinylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-N-2-pyrimidinylacetamide, also known as PF-4708671, is a small molecule inhibitor that has gained attention for its potential therapeutic applications in various diseases, including cancer and inflammation. This compound has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(4-fluorophenyl)-N-2-pyrimidinylacetamide involves the inhibition of CK1ε. CK1ε is a serine/threonine protein kinase that phosphorylates various substrates involved in cellular processes, including the regulation of circadian rhythms, DNA repair, and apoptosis. Inhibition of CK1ε by 2-(4-fluorophenyl)-N-2-pyrimidinylacetamide leads to the disruption of these cellular processes, ultimately resulting in the inhibition of cancer cell growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects
2-(4-fluorophenyl)-N-2-pyrimidinylacetamide has been shown to have various biochemical and physiological effects. Inhibition of CK1ε by 2-(4-fluorophenyl)-N-2-pyrimidinylacetamide has been shown to result in the inhibition of cancer cell growth, inflammation, and neurodegeneration. Additionally, 2-(4-fluorophenyl)-N-2-pyrimidinylacetamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-fluorophenyl)-N-2-pyrimidinylacetamide in lab experiments include its high specificity for CK1ε, its potential therapeutic applications in various diseases, and its relatively low toxicity. However, the limitations of using 2-(4-fluorophenyl)-N-2-pyrimidinylacetamide in lab experiments include its low solubility in aqueous solutions and its relatively short half-life.
Direcciones Futuras
For the study of 2-(4-fluorophenyl)-N-2-pyrimidinylacetamide include the development of more efficient synthesis methods, optimization of its pharmacokinetic properties, and identification of more specific CK1ε inhibitors.
Métodos De Síntesis
The synthesis of 2-(4-fluorophenyl)-N-2-pyrimidinylacetamide involves the reaction of 4-fluoroaniline with ethyl 2-chloroacetate to yield ethyl 2-(4-fluorophenyl)acetate. This intermediate is then reacted with 2-aminopyrimidine to form 2-(4-fluorophenyl)-N-2-pyrimidinylacetamide. The overall yield of this synthesis method is approximately 60%.
Aplicaciones Científicas De Investigación
2-(4-fluorophenyl)-N-2-pyrimidinylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of casein kinase 1 epsilon (CK1ε), a protein kinase that is involved in various cellular processes, including the regulation of circadian rhythms, DNA repair, and apoptosis. Inhibition of CK1ε by 2-(4-fluorophenyl)-N-2-pyrimidinylacetamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-pyrimidin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O/c13-10-4-2-9(3-5-10)8-11(17)16-12-14-6-1-7-15-12/h1-7H,8H2,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKUPBOVCMDAGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(pyrimidin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B5876062.png)

![N-[4-(acetylamino)phenyl]-2-chloro-3-phenylacrylamide](/img/structure/B5876070.png)
![methyl {[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5876076.png)
![7-(2-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5876077.png)
![3-[(4-benzyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one](/img/structure/B5876092.png)
![4-(4-benzoyl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5876098.png)
![3-(phenylthio)benzo[b]-1,6-naphthyridine-4-carbonitrile](/img/structure/B5876103.png)
![{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}acetonitrile](/img/structure/B5876109.png)

![2-amino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5876130.png)